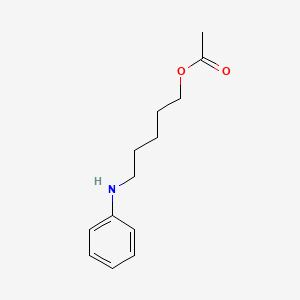![molecular formula C13H13F3O2S2 B14005161 O-propan-2-yl [2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]sulfanylmethanethioate CAS No. 42574-10-7](/img/structure/B14005161.png)
O-propan-2-yl [2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]sulfanylmethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propan-2-yloxycarbothioylsulfanyl-1-[4-(trifluoromethyl)phenyl]ethanone is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanone moiety through a sulfanyl linkage. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity to the compound, making it a valuable subject of study in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propan-2-yloxycarbothioylsulfanyl-1-[4-(trifluoromethyl)phenyl]ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable thiol reagent under controlled conditions to form the corresponding thioether. This intermediate is then subjected to further reactions, including oxidation and esterification, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propan-2-yloxycarbothioylsulfanyl-1-[4-(trifluoromethyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted aromatic compounds.
Applications De Recherche Scientifique
2-Propan-2-yloxycarbothioylsulfanyl-1-[4-(trifluoromethyl)phenyl]ethanone has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-Propan-2-yloxycarbothioylsulfanyl-1-[4-(trifluoromethyl)phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate various biochemical pathways. The sulfanyl linkage plays a crucial role in the compound’s reactivity, facilitating the formation of covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propan-2-yloxycarbothioylsulfanyl-1-phenylethanone: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-Propan-2-yloxycarbothioylsulfanyl-1-[4-methylphenyl]ethanone: Contains a methyl group instead of a trifluoromethyl group, affecting its stability and biological activity.
Uniqueness
The presence of the trifluoromethyl group in 2-Propan-2-yloxycarbothioylsulfanyl-1-[4-(trifluoromethyl)phenyl]ethanone imparts unique chemical stability and reactivity, making it distinct from similar compounds
Propriétés
Numéro CAS |
42574-10-7 |
|---|---|
Formule moléculaire |
C13H13F3O2S2 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
O-propan-2-yl [2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]sulfanylmethanethioate |
InChI |
InChI=1S/C13H13F3O2S2/c1-8(2)18-12(19)20-7-11(17)9-3-5-10(6-4-9)13(14,15)16/h3-6,8H,7H2,1-2H3 |
Clé InChI |
NUAYGYJRMOHKJY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=S)SCC(=O)C1=CC=C(C=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dimethyl-3-phenyl-4-dimethylamino-2,3-dihydrofuro[2,3-d]pyrimidine](/img/structure/B14005087.png)
![5-[(4-Carboxy-5-methylfuran-2-yl)methylsulfanylmethyl]-2-methylfuran-3-carboxylic acid](/img/structure/B14005092.png)

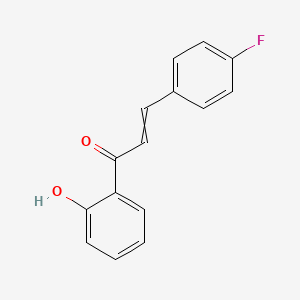

![tert-butyl N-(2-oxa-8-azaspiro[3.5]nonan-5-yl)carbamate](/img/structure/B14005109.png)
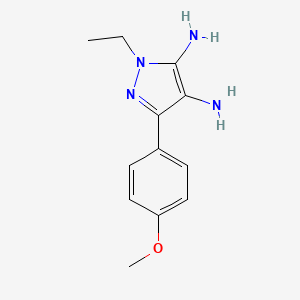
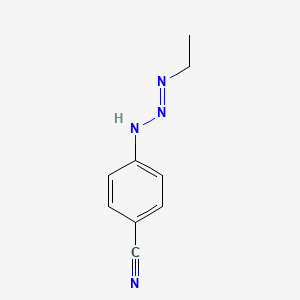
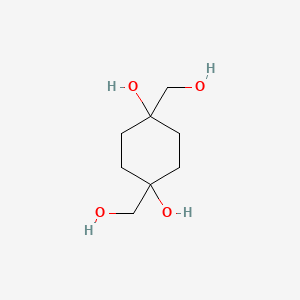
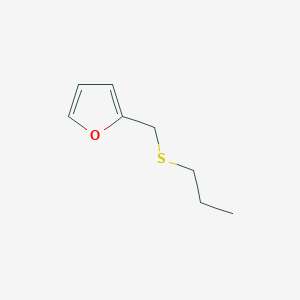

![2-Benzamido-2-[4-(chloromethyl)phenyl]acetic acid](/img/structure/B14005119.png)
![3-Hydroxy-5,5-dimethyl-2-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]cyclohex-2-en-1-one](/img/structure/B14005122.png)
